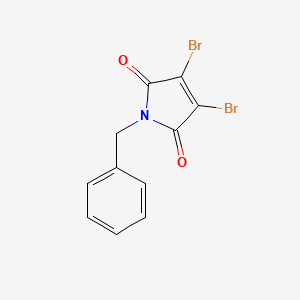

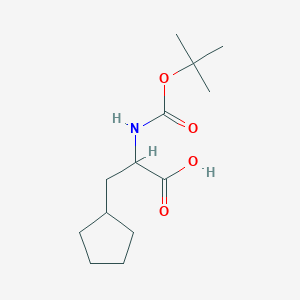

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Polymers

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid is used in the synthesis of unsaturated polyamide-imides. These polymers are soluble in highly polar solvents and demonstrate high thermal stability. They are of interest due to their solubility parameters, crosslinking behavior under heat, and electrical properties (Maiti & Ray, 1983).

Spiro Skeleton Construction

The compound plays a role in the creation of unique spiro skeletons, specifically 1,7-dioxa-2,6-dioxospiro[4.4]nonanes. These are synthesized through reactions involving indium mediated allylation and demonstrate high regio and stereo selectivity (Singh, Mittal, Kaur, & Kumar, 2006).

Catalytic Carboxylation

In catalysis, 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid is used in the cobalt-catalyzed carboxylation of allylic C(sp3)-H bonds with CO2. This process produces linear styrylacetic acid and hexa-3,5-dienoic acid derivatives, showcasing a method for synthesizing γ-butyrolactones (Michigami, Mita, & Sato, 2017).

Photodegradable Carbonate Units

It's involved in synthesizing bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate, a key component in a photo-patternable cross-linked epoxy system. This system is valuable for deep UV lithography applications (Huh, Ok, Cha, Yoon, Lee, & Lee, 2009).

Decarboxylative Allylation

The compound is also significant in the decarboxylative radical allylation of aliphatic carboxylic acids, forming alkenes under mild conditions. This method is noted for its wide functional group compatibility (Cui, Chen, Liu, & Li, 2012).

Propriétés

IUPAC Name |

1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h2-4,6H,1,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOXIWJWBBJKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393152 | |

| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

41441-42-3 | |

| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-propen-1-yl)-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41441-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)